molecular formula C18H21N3O3 B2962703 (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone CAS No. 2034555-16-1

(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone

Número de catálogo: B2962703
Número CAS: 2034555-16-1
Peso molecular: 327.384
Clave InChI: KMGAMIMVMIDKPF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a hybrid heterocyclic molecule combining a benzodioxin scaffold with a substituted piperidine-pyrrole moiety linked via a methanone group. Such structural features are common in pharmacologically active compounds targeting central nervous system (CNS) receptors, kinases, or ion channels .

Propiedades

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-20-9-8-14(19-20)13-6-10-21(11-7-13)18(22)17-12-23-15-4-2-3-5-16(15)24-17/h2-5,8-9,13,17H,6-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGAMIMVMIDKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a complex organic molecule that has gained attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a dihydrobenzo[b][1,4]dioxin core fused with a piperidinyl group substituted by a pyrazol moiety. This unique structure may influence its interaction with biological targets.

The biological activity of the compound is primarily attributed to its ability to modulate various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in cell proliferation and survival. For instance, compounds with similar structural motifs have been shown to inhibit kinases and other protein targets critical in cancer pathways.

Antitumor Activity

Recent research indicates that derivatives of this compound exhibit significant antitumor activity . For example, studies have demonstrated that similar compounds can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This is achieved through the modulation of mitochondrial membrane potential and the release of cytochrome c into the cytosol .

Case Studies and Research Findings

  • In vitro Studies :
    • In a study assessing the efficacy of related compounds on human cancer cell lines, it was found that the dihydrobenzo[b][1,4]dioxin derivatives significantly reduced cell viability at micromolar concentrations .
    • The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
  • In vivo Studies :
    • Animal models treated with similar compounds showed reduced tumor growth compared to control groups. The studies highlighted the potential for these compounds to be developed into effective anticancer agents .

Synthetic Routes

The synthesis of (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactions. Key steps include:

  • Formation of the Dihydrobenzo[b][1,4]dioxin Core : This can be synthesized through cyclization reactions starting from catechol derivatives.
  • Introduction of Functional Groups : The pyrazol and piperidine groups are introduced via nucleophilic substitution reactions.
PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₃
Molecular Weight286.33 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Structural Features Key Differences Potential Targets Physicochemical Properties (Hypothetical) References
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone Benzodioxin + methylpyrazole-piperidine-methanone Reference compound Kinases, GPCRs MW: ~395 g/mol, LogP: ~2.8 (predicted)
(S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone Benzodioxin + piperazine-methanone Piperazine replaces piperidine; lacks methylpyrazole Serotonin/dopamine receptors MW: ~317 g/mol, LogP: ~1.5
[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone Benzodioxin + quinazoline-piperazine-methanone Quinazoline substituent; additional methoxy groups EGFR kinase MW: ~503 g/mol, LogP: ~3.2
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone Phenylpyrazole + dimethylphenyl-piperazine-methanone Dimethylphenyl group; phenylpyrazole instead of methylpyrazole 5-HT receptors MW: ~389 g/mol, LogP: ~3.0
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Benzodioxin + oxadiazole-sulfanyl-piperidine-methanone Oxadiazole-sulfanyl linker; methylpiperidine Antibacterial targets MW: ~441 g/mol, LogP: ~2.5
Key Findings from Comparative Analysis

Impact of Heterocyclic Substituents :

  • The methylpyrazole group in the target compound enhances lipophilicity (predicted LogP ~2.8) compared to the piperazine analogue (LogP ~1.5) . This difference may improve blood-brain barrier penetration for CNS targets.
  • The quinazoline substituent in introduces hydrogen-bonding sites (amine and methoxy groups), likely increasing affinity for kinase targets like EGFR.

Receptor Specificity: Piperidine-based analogues (e.g., target compound) are hypothesized to target GPCRs due to structural similarity to known GPCR ligands, while piperazine derivatives (e.g., ) are more commonly associated with serotonin/dopamine receptor modulation.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to , involving condensation of substituted piperidines with benzodioxin-carboxylic acid derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.